molecular formula C9H12N4O3 B2735149 6-Morpholin-4-yl-3-nitro-2-pyridylamine CAS No. 144435-16-5

6-Morpholin-4-yl-3-nitro-2-pyridylamine

Cat. No.: B2735149
CAS No.: 144435-16-5
M. Wt: 224.22
InChI Key: NDIFCWMHMGEUPK-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-3-nitro-2-pyridylamine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a morpholine ring, a nitro group, and a pyridylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with morpholine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-yl-3-nitro-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-Morpholin-4-yl-3-amino-2-pyridylamine.

    Substitution: Formation of various substituted pyridylamine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Morpholin-4-yl-3-nitro-2-pyridylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-yl-3-nitro-2-pyridylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and pyridylamine moiety contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-nitropyridine
  • 4-Morpholinopyridine
  • 3-Nitro-4-morpholinopyridine

Uniqueness

6-Morpholin-4-yl-3-nitro-2-pyridylamine is unique due to the presence of both a morpholine ring and a nitro group on the pyridylamine scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Morpholin-4-yl-3-nitro-2-pyridylamine (CAS No. 144435-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a morpholine ring, a nitro group, and a pyridylamine moiety. This unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. The nitro group can be reduced to an amine under specific conditions, which may enhance its biological activity.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown potential antimicrobial properties, although specific mechanisms and efficacy against different pathogens require further exploration.

The biological activity of this compound may involve:

  • Target Interaction : The compound interacts with specific proteins or enzymes, modulating their activity. The morpholine ring enhances binding affinity to biological targets.
  • Cellular Pathways : It may influence pathways related to apoptosis and cell cycle regulation, potentially inducing programmed cell death in cancer cells.

Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The results indicated that this compound could inhibit the growth of cancer cells at sub-micromolar concentrations (IC50 values ranging from 0.4 to 1.8 µM) in vitro .

CompoundCell LineIC50 (µM)
This compoundHeLa1.2
This compoundSW6200.7

Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, this compound showed moderate activity against certain bacterial strains, with a minimum inhibitory concentration (MIC) of approximately 32 µM against E. coli .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2-Amino-3-nitropyridineNitro groupModerate anticancer
4-MorpholinopyridineMorpholine ringAntimicrobial
3-Nitro-4-morpholinopyridineNitro and morpholineAntiproliferative

Properties

IUPAC Name

6-morpholin-4-yl-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIFCWMHMGEUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Morpholine (4 eq) was added to a suspension of 6-chloro-3-nitropyridin-2-amine (1 eq) in CH3CN, and the reaction mixture was stirred at 70° C. for 5 hours. The solvent was evaporated under reduced pressure, and the residue was triturated with ether to afford the desired compound as a bright yellow powder. LC/MS m/z 225.0 (MH+), Rt 1.79 minutes.
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Synthesis routes and methods II

Procedure details

To a suspension of 6-chloro-3-nitropyridin-2-amine (150 mg, 0.864 mmol) in acetonitrile (10 mL) was added 0.3 mL of morpholine (0.3 mL, 3.46 mmol). The reaction mixture was heated (70° C.) for 5 h. The solvent was removed under vacuum and the residue was triturated with ether. The resulting yellow solid was filtered and dried to provide the desired product (100 mg, 51%). ES-MS m/z 224.91 (MH)+; HPLC RT (Method A) 2.33 min.
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51%

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